![molecular formula C13H16BrN B15221882 (1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B15221882.png)
(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane: is a bicyclic compound that features a bromine atom and a benzyl group attached to a 2-azabicyclo[221]heptane scaffold
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable bicyclic precursor, such as 2-azabicyclo[2.2.1]heptane.
Benzylation: The benzyl group is introduced via a benzylation reaction, often using benzyl bromide and a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of rel-(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane may involve large-scale bromination and benzylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms of the compound with altered bromine or benzyl groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Applications De Recherche Scientifique
Chemistry:
Chiral Ligands: The compound can be used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Building Blocks: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibitors: Potential use as an enzyme inhibitor in biochemical studies.
Receptor Studies: Useful in studying receptor-ligand interactions due to its unique structure.
Medicine:
Drug Development: Exploration as a lead compound in drug discovery for various therapeutic targets.
Pharmacological Studies: Investigation of its pharmacokinetic and pharmacodynamic properties.
Industry:
Catalysis: Application in catalytic processes for chemical manufacturing.
Material Science: Potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of rel-(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes or receptors. The bromine and benzyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The bicyclic structure provides rigidity and specificity in its interactions, making it a valuable tool in studying molecular pathways.
Comparaison Avec Des Composés Similaires
- rel-(1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane
- rel-(1R,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
- 7-Oxabicyclo[2.2.1]heptane derivatives
Uniqueness:
- Bromine Atom: The presence of the bromine atom distinguishes it from other similar compounds, providing unique reactivity and binding properties.
- Benzyl Group: The benzyl group enhances its potential for interactions with biological targets, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C13H16BrN |
|---|---|
Poids moléculaire |
266.18 g/mol |
Nom IUPAC |
(1R,4R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H16BrN/c14-13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12-,13?/m1/s1 |
Clé InChI |
IOFSXPYIRVBNDN-ZNRZSNADSA-N |
SMILES isomérique |
C1C[C@@H]2C([C@H]1CN2CC3=CC=CC=C3)Br |
SMILES canonique |
C1CC2C(C1CN2CC3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


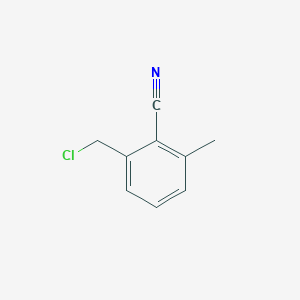
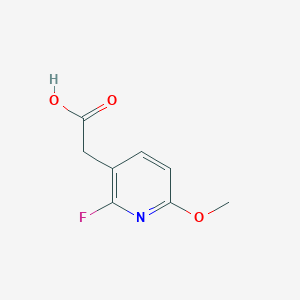
![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)-N-((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-((6-methyl-1H-benzo[d]imidazol-2-yl)methyl)methanamine](/img/structure/B15221812.png)
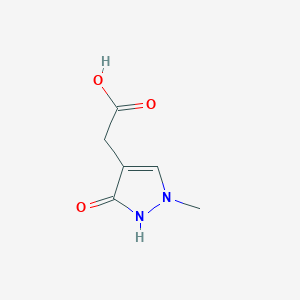
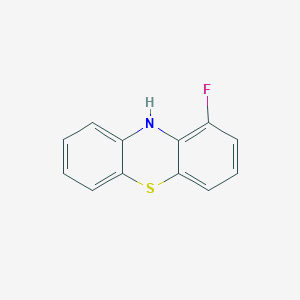
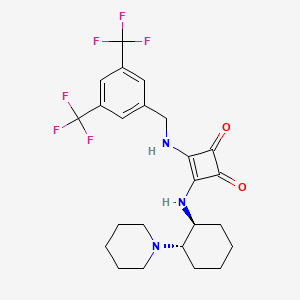
![(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15221836.png)


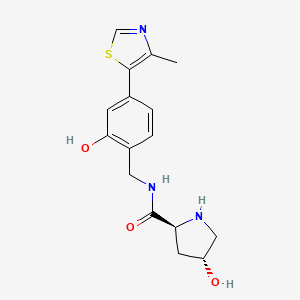
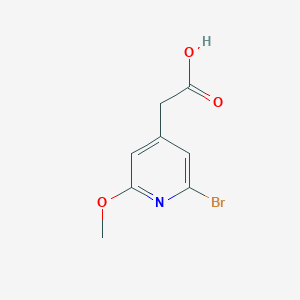
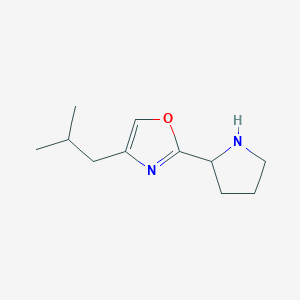
![(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)boronic acid](/img/structure/B15221879.png)

